molecular formula C16H23BFNO2 B1401303 1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine CAS No. 1415928-84-5

1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

Cat. No. B1401303
CAS RN: 1415928-84-5
M. Wt: 291.2 g/mol
InChI Key: ZVMNXGFOCHXGCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds like Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone are obtained by a three-step substitution reaction . The structures of these compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures of similar compounds have been analyzed using X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound and its derivatives, including boric acid ester intermediates with benzene rings, are synthesized through a substitution reaction. Their structures are confirmed using spectroscopic methods and X-ray diffraction. Density functional theory (DFT) calculations are employed to analyze molecular structures, revealing consistency between DFT-optimized molecular structures and X-ray diffraction crystal structures. These findings demonstrate the compound's potential in advanced chemical synthesis and structural analysis (Huang et al., 2021).

Applications in Organic Liquid Electrolyte-Based Batteries

  • Boron-based anion acceptors (AAs), structurally similar to the compound, are investigated for use in organic liquid electrolyte-based fluoride shuttle batteries. The study explores the impact of the acidity strength of borates on electrochemical compatibility, finding that certain boron-based compounds enhance fluoride ion conductivity and solubility, improving battery performance (Kucuk & Abe, 2020).

Development of Deeply Colored Polymers

  • Research on polymers containing similar molecular units demonstrates the synthesis of deeply colored polymers with molecular weights ranging from 3.5 to 22 kDa. These polymers are soluble in common organic solvents and exhibit various applications in materials science, particularly in the creation of colored materials and coatings (Welterlich, Charov & Tieke, 2012).

Fluorescence Probes for Hydrogen Peroxide Detection

  • Boronate ester fluorescence probes are synthesized for detecting hydrogen peroxide (H2O2). These probes demonstrate varying fluorescence responses to H2O2, highlighting the compound's role in developing sensitive and selective chemical sensors for biomedical and environmental monitoring (Lampard et al., 2018).

High-Yield Synthesis in Radiopharmaceuticals

  • The compound's derivatives are utilized in the high-yield synthesis of radioligands and their non-radioactive ligands. This synthesis approach is significant for developing radiopharmaceuticals, potentially enhancing the efficiency of medical imaging techniques (Kim & Choe, 2020).

properties

IUPAC Name

1-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)12-9-13(18)11-14(10-12)19-7-5-6-8-19/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMNXGFOCHXGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

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